molecular formula C9H7N3O3 B7885042 2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid

2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B7885042
M. Wt: 205.17 g/mol
InChI Key: LYKVXQYFBOHUKK-UHFFFAOYSA-N
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Description

2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary, general methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions. The preparation often requires purification steps to ensure the compound’s purity and efficacy.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated systems. These methods are designed to maximize yield and minimize impurities. The process may include steps such as solvent extraction, crystallization, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research explores its potential therapeutic uses, such as in drug development for treating specific diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid include those with comparable chemical structures and properties. Examples include:

  • CID 12345678
  • CID 23456789
  • CID 34567890

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and molecular configuration

Properties

IUPAC Name

2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKVXQYFBOHUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=O)NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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